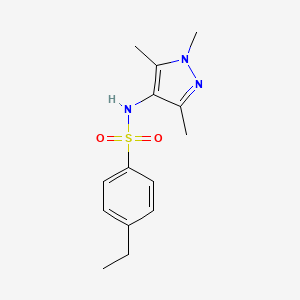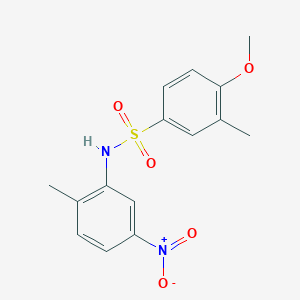![molecular formula C16H16ClNOS B5763532 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide, also known as CDDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamide compounds and is commonly used as a reagent in organic synthesis. CDDP has also been found to have potential applications in the medical field, particularly in cancer research, due to its unique mechanism of action.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide involves the formation of DNA adducts, which are covalent bonds between 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide and DNA. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been found to induce the production of reactive oxygen species (ROS), which further contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, including topoisomerase II and DNA polymerase. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been found to induce the expression of several genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide also has some limitations. It is toxic to both cancer and normal cells, which can make it difficult to use in experiments. Additionally, its effectiveness can be limited by the development of drug resistance in cancer cells.
Orientations Futures
Several future directions for research on 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide are possible. One potential direction is the development of new analogs of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide with improved anticancer activity and reduced toxicity. Another direction is the investigation of the use of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide in combination with other anticancer agents to improve its effectiveness. Additionally, further research is needed to better understand the mechanisms of drug resistance in cancer cells and to develop strategies to overcome this resistance.
Méthodes De Synthèse
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide can be synthesized through a two-step process. The first step involves the reaction of 4-chlorothiophenol with 3,4-dimethylaniline in the presence of a base such as sodium hydride. This results in the formation of 2-(4-chlorophenylthio)-N-(3,4-dimethylphenyl)acetamide. The second step involves the addition of acetic anhydride to the reaction mixture, which leads to the formation of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXHDJKRHPNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)

![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)

![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)


![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
